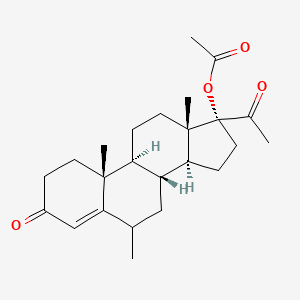

![molecular formula C28H46O6 B13812734 (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Makisterone A is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are hormones that play a crucial role in the development, physiology, and fertility of arthropods. Makisterone A is particularly significant as it is synthesized from plant sterols and is a major ecdysteroid in certain insects, such as the large milkweed bug, Oncopeltus fasciatus .

Métodos De Preparación

Makisterone A can be synthesized from dietary sterols. In Drosophila melanogaster, it is produced from plant sterols, while epi-makisterone A is derived from ergosterol, the major yeast sterol . The synthetic routes involve the hydroxylation of sterols at specific positions to form the polyhydroxylated structure of makisterone A.

Análisis De Reacciones Químicas

Makisterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of makisterone A can lead to the formation of ketones, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Makisterone A has a wide range of scientific research applications. In biology, it is used to study the hormonal control of growth, metabolism, and development in insects. It acts as a molting hormone, regulating the transition between different developmental stages . In medicine, makisterone A has shown potential in treating cholestasis by activating the farnesoid X receptor, which plays a key role in bile acid metabolism . Additionally, it is used in the development of bioinsecticides for controlling insect pests .

Mecanismo De Acción

Makisterone A exerts its effects by binding to specific receptors in insect tissues, triggering a cascade of events that lead to the production of enzymes necessary for molting. It activates the ecdysone receptor, which regulates the expression of genes involved in the molting process. In mammals, makisterone A activates the farnesoid X receptor, enhancing its activity and expression levels of target genes involved in bile acid metabolism .

Comparación Con Compuestos Similares

Makisterone A is similar to other ecdysteroids such as 20-hydroxyecdysone and cyasterone. it is unique in its ability to be synthesized from plant sterols and its specific role in certain insect species . Other similar compounds include makisterone C-20,22-acetonide and polypodine B-20,22-acetonide, which have been isolated from plants like Rhaponticum uniflorum .

Propiedades

Fórmula molecular |

C28H46O6 |

|---|---|

Peso molecular |

478.7 g/mol |

Nombre IUPAC |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,25-,26-,27-,28-/m1/s1 |

Clave InChI |

KQBCIGPPRFLKLS-GNTNVKQKSA-N |

SMILES isomérico |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C |

SMILES canónico |

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [bis(methylthio)methyl]phosphonate](/img/structure/B13812658.png)

![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)

![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-](/img/structure/B13812701.png)

![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)

![methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13812729.png)